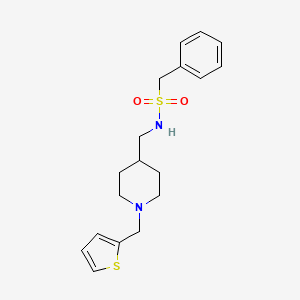

1-苯基-N-((1-(噻吩-2-基甲基)哌啶-4-基)甲基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

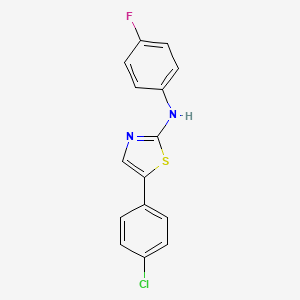

The compound “1-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)methanesulfonamide” is a complex organic molecule that contains several functional groups, including a phenyl group, a thiophene group, a piperidine ring, and a sulfonamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phenyl and thiophene groups are aromatic, meaning they have a ring structure with alternating single and double bonds. The piperidine ring is a six-membered ring with one nitrogen atom. The sulfonamide group contains a sulfur atom double-bonded to an oxygen atom and single-bonded to two nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the aromatic rings might undergo electrophilic aromatic substitution reactions, while the amine group in the piperidine ring might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonamide might make it more soluble in polar solvents .科学研究应用

消除反应动力学研究

Kumar 和 Balachandran (2008) 的研究考察了 1,2-二苯乙基甲磺酸酯衍生物的消除反应动力学。他们的发现有助于理解在强碱存在下从单分子过程到双分子过程的机理转变,这可能与研究磺酰胺化合物在合成化学中的反应性有关 (Kumar & Balachandran, 2008)。

衍生物中的质子制动机制

Furukawa 等人 (2020) 对 N-吡啶基-2-异丙基苯胺衍生物的一项研究重点介绍了一种影响键结构周围旋转速率的中继质子制动机制。这种机制提供了对设计具有受控反应性的分子的见解,并且可以与磺酰胺衍生物一起探索,以用于分子开关或传感器的潜在应用 (Furukawa 等人,2020)。

晶体结构和超分子组装

Dey 等人 (2015) 合成了尼美舒利三唑衍生物,并使用 X 射线粉末衍射分析了它们的晶体结构和超分子组装。这项研究强调了磺酰胺衍生物在药物设计和开发具有特定分子结构的材料中的重要性 (Dey 等人,2015)。

作用机制

Target of Action

Similar compounds have been found to interact with various receptors . The compound is a heterocyclic tertiary aliphatic amine containing two different phenyl rings and an aromatic amide function . This suggests that it may interact with a variety of biological targets.

Mode of Action

It is known that similar compounds can interact with their targets through a variety of mechanisms, including binding to receptors, inhibiting enzymes, or modulating ion channels . The compound’s structure suggests that it may bind to its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, or van der Waals forces .

Biochemical Pathways

Similar compounds have been found to affect a variety of biochemical pathways . For example, some compounds can affect metabolic pathways, leading to changes in the production or breakdown of various biochemicals .

Pharmacokinetics

Similar compounds have been found to be metabolized through reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Result of Action

Similar compounds have been found to have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities .

Action Environment

The action of this compound can be influenced by a variety of environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which can in turn affect its ability to cross cell membranes and interact with its targets. Additionally, the presence of other molecules can affect the compound’s action, for example by competing for binding sites or by modulating the activity of its targets .

安全和危害

未来方向

属性

IUPAC Name |

1-phenyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2S2/c21-24(22,15-17-5-2-1-3-6-17)19-13-16-8-10-20(11-9-16)14-18-7-4-12-23-18/h1-7,12,16,19H,8-11,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXADHZXKXSGTKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2865133.png)

![2-(1-methyl-1H-indol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2865137.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide dioxalate](/img/structure/B2865140.png)

![3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,3-dimethylphenyl)thiourea](/img/structure/B2865142.png)

![4-(6-methylpyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2865145.png)

![3-acetyl-N-[(4-methoxythian-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2865151.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2865154.png)